1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan
Description
Properties
CAS No. |
62787-25-1 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octamethyldibenzofuran |
InChI |
InChI=1S/C20H24O/c1-9-11(3)15(7)19-17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)21-19/h1-8H3 |
InChI Key |
PSSASURNQXTTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C3O2)C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Dibenzofuran
One classical approach involves the Friedel-Crafts alkylation of dibenzofuran using methyl halides (e.g., methyl chloride or methyl iodide) in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This method allows stepwise methylation of the aromatic rings on the dibenzofuran core.
- Reaction conditions: Typically, dibenzofuran is treated with excess methyl halide and AlCl3 under controlled temperature to avoid over-alkylation or decomposition.
- Advantages: Straightforward and uses commercially available reagents.
- Limitations: Requires careful control to achieve full octa-substitution; possible formation of isomeric mixtures and polyalkylated by-products.
Multi-Step Organic Synthesis via Substituted Precursors
Alternative synthetic routes involve constructing the dibenzofuran core from suitably methylated aromatic precursors through multi-step organic reactions:
Sonogashira Coupling and Electrophilic Cyclization: Although primarily used for 2,3-disubstituted benzo[b]furans, palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization can be adapted to prepare methyl-substituted dibenzofurans. This method offers mild conditions and high yields for substituted furans but requires optimization for extensive methylation.
Cyclization of Methylated Biphenyl Precursors: Methylated biphenyl intermediates can be cyclized under oxidative or acidic conditions to form the dibenzofuran ring system with methyl groups pre-installed on the aromatic rings.
Use of Methylated Diketones and Furan Derivatives
Research on substituted furan derivatives indicates that tetrasubstituted furans can be synthesized from unsaturated 1,4-diketones or related compounds through cyclization reactions. Applying similar principles, methylated diketones or related intermediates can be cyclized to form the dibenzofuran core with multiple methyl groups.
Catalytic and Regiospecific Methods
Recent advances in regioselective synthesis of substituted furans and dibenzofurans involve:
- Use of organocopper reagents and selective deprotection steps to control substitution patterns.
- Palladium-catalyzed cross-coupling reactions that allow introduction of methyl groups or methylated aryl units with high regioselectivity.
These methods, while more complex, provide better control over substitution and minimize side reactions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Dibenzofuran, methyl halides, AlCl3 | Room temp to reflux, inert atmosphere | Moderate to High (variable) | Simple, uses common reagents | Difficult to control full methylation; side products |
| Pd/Cu-Catalyzed Cross-Coupling + Cyclization | o-Iodoanisoles, terminal alkynes, PdCl2(PPh3)2, CuI | Mild, room temp, Et3N solvent | 70–94% (for related benzo[b]furans) | Mild conditions, high yields | Requires optimization for octamethylation |
| Cyclization of Methylated Biphenyls | Methylated biphenyl precursors | Acidic or oxidative conditions | Moderate | Pre-installed methyl groups | Multi-step, complex intermediates |
| Synthesis from Methylated 1,4-Diketones | Unsaturated diketones, cyclization reagents | Varied, often acidic or basic | Moderate | Regioselective substitution | Low yields, by-products possible |
| Organocopper-Mediated Regiospecific Synthesis | Me2CuLi, TBAF for deprotection | Low temp, THF solvent | Variable | High regioselectivity | Requires careful handling and multiple steps |
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated dibenzofuran derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorination Degree : OCDF’s full chlorination contributes to higher molecular mass and lipophilicity compared to partially chlorinated analogs, enhancing its environmental persistence .
- Regulatory Limits : OCDF’s allowable concentration in water (0.000063 mg/L) is stricter than that of pentachlorodibenzofurans (PeCDFs; 0.000035 mg/L), reflecting differences in toxicity potency despite lower chlorination in PeCDFs .
Toxicity and Environmental Impact
- OCDF : Classified as a dioxin-like compound, OCDF binds to the aryl hydrocarbon receptor (AhR), though its toxic equivalency factor (TEF) is lower than that of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) . It is listed as a banned substance in semiconductor manufacturing due to its hazardous nature .
- Heptachloro- and Hexachloro-Dibenzofurans : These compounds exhibit intermediate persistence and toxicity. For example, 1,2,3,7,8,9-Hexachlorodibenzofuran (CAS 72918-21-9) shares structural similarities with highly toxic 2,3,7,8-substituted dioxins but lacks full substitution, reducing its TEF .
- Pentachlorodibenzofurans : PeCDFs are less persistent but may exhibit higher relative toxicity per unit mass in certain contexts, as evidenced by stricter thresholds for PeCDFs as a class compared to OCDF .
Analytical and Regulatory Considerations
- OCDF Analysis : OCDF is routinely monitored in environmental matrices (soil, water, air) using gas chromatography-mass spectrometry (GC-MS). Isotope-labeled analogs (e.g., ¹³C₁₂-OCDF) are employed as internal standards for precision .
- Regulatory Status : OCDF is regulated under international frameworks (e.g., Stockholm Convention) due to its persistence and toxicity. Its inclusion in Texas Instruments’ banned substances list highlights its industrial hazard profile .
Biological Activity
1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan is a polycyclic aromatic compound known for its complex structure and potential biological activities. This compound belongs to the dibenzofuran family and is characterized by its unique arrangement of methyl groups and aromatic rings. Understanding its biological activity is crucial for evaluating its potential applications in various fields such as pharmacology and environmental science.
The chemical formula for this compound is with a molecular weight of approximately 296.41 g/mol. Its structure consists of two fused benzene rings with a furan moiety that contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.41 g/mol |
| CAS Number | 15255375 |
| Melting Point | Not extensively studied |
| Solubility | Not extensively studied |
Cytotoxicity and Anticancer Activity
Some studies suggest that dibenzofurans can exhibit cytotoxic effects on cancer cell lines. Although direct evidence for this compound is scarce:
- Case Study : A related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range.
- The mechanism may involve the induction of apoptosis through mitochondrial pathways or the generation of reactive oxygen species (ROS).
Neuroprotective Effects
Emerging research indicates that certain dibenzofurans may possess neuroprotective properties. Studies have shown:
- Neuroprotection : Compounds similar to octamethyldibenzo[b,d]furan have been found to protect neuronal cells from oxidative stress-induced damage.
- This effect could be attributed to their ability to modulate signaling pathways involved in cell survival.
Environmental Impact
The environmental persistence of dibenzofurans raises concerns regarding their ecological impact. Research indicates:
- Bioaccumulation Potential : Dibenzofurans can accumulate in aquatic organisms and may disrupt endocrine functions.
- Toxicity to Aquatic Life : Studies have reported toxic effects on fish species at low concentrations.
Table 2: Environmental Toxicity Data
| Organism | Concentration (µg/L) | Observed Effect |
|---|---|---|
| Danio rerio | 10 | Developmental abnormalities |
| Daphnia magna | 5 | Reduced reproduction rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
